Cas no 75673-16-4 (2-ethylhexyl hexyl benzene-1,2-dicarboxylate)
2-ethylhexyl hexyl benzene-1,2-dicarboxylate Chemical and Physical Properties
Names and Identifiers
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- 2-ethylhexyl hexyl benzene-1,2-dicarboxylate
- 2-O-(2-ethylhexyl) 1-O-hexyl benzene-1,2-dicarboxylate
- HEXYL 2-ETHYLHEXYL PHTHALATE (ISOMER MIXTURE)
- Hexyl-2-ethylhexyl phthalate
- Hexyl2-ethylhexylphthalate Solution
- Hexyl2-ethylhexylphthalate(Technical)
- 1,2-ethylhexyl hexyl ester
- HEXYL 2-ETHYLHEXYL PHTHALATE
- Phthalic acid,2-ethylhexyl hexyl ester
- 1,2-Benzenedicarboxylic acid, 2-ethylhexyl hexyl ester
- Hexyl 2-ethylhexyl phthalate(Technical)
- BZGXQJVPKYXMDX-UHFFFAOYSA-N
- NSC17074
- 2-Ethylhexyl hexyl phthalate
- NS00076899
- NSC 17074
- DTXSID40988333
- PHTHALICACID,HEXYL-2-ETHYLHEXYLESTER
- NSC-17074
- Phthalic acid, hexyl-2-ethylhexyl ester
- 75673-16-4
- 1, 2-ethylhexyl hexyl ester
- Phthalic acid, 2-ethylhexyl hexyl ester
- DB-254926
- 1-(2-ETHYLHEXYL) 2-HEXYL PHTHALATE
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- Inchi: 1S/C22H34O4/c1-4-7-9-12-16-25-21(23)19-14-10-11-15-20(19)22(24)26-17-18(6-3)13-8-5-2/h10-11,14-15,18H,4-9,12-13,16-17H2,1-3H3
- InChI Key: BZGXQJVPKYXMDX-UHFFFAOYSA-N
- SMILES: O(C(C1C=CC=CC=1C(=O)OCCCCCC)=O)CC(CC)CCCC
Computed Properties
- Exact Mass: 362.24600
- Monoisotopic Mass: 362.24570956g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 15
- Complexity: 394
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.7
- Topological Polar Surface Area: 52.6Ų
Experimental Properties
- PSA: 52.60000
- LogP: 5.79690
2-ethylhexyl hexyl benzene-1,2-dicarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AC57623-100mg |
HEXYL 2-ETHYLHEXYL PHTHALATE |
75673-16-4 | 100mg |
$113.00 | 2024-04-19 |
2-ethylhexyl hexyl benzene-1,2-dicarboxylate Suppliers
2-ethylhexyl hexyl benzene-1,2-dicarboxylate Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 2-ethylhexyl hexyl benzene-1,2-dicarboxylate
Comprehensive Guide to 2-Ethylhexyl Hexyl Benzene-1,2-Dicarboxylate (CAS No. 75673-16-4)
2-Ethylhexyl hexyl benzene-1,2-dicarboxylate (CAS No. 75673-16-4) is a specialized ester compound widely utilized in industrial applications due to its unique chemical properties. This compound, often referred to as a plasticizer or solvent, plays a critical role in enhancing the flexibility and durability of polymers. With the growing demand for sustainable and high-performance materials, 2-ethylhexyl hexyl benzene-1,2-dicarboxylate has garnered significant attention from researchers and manufacturers alike.
The molecular structure of 2-ethylhexyl hexyl benzene-1,2-dicarboxylate features a benzene ring core with two carboxylate ester groups, making it highly effective in modifying the physical properties of plastics and coatings. Its compatibility with PVC (polyvinyl chloride) and other polymers makes it a preferred choice for applications requiring low volatility and excellent thermal stability. Recent trends in the green chemistry movement have also highlighted its potential as a safer alternative to traditional phthalate-based plasticizers.
One of the most frequently searched questions about CAS No. 75673-16-4 is its environmental impact. Studies indicate that this compound exhibits lower bioaccumulation potential compared to older-generation plasticizers, aligning with modern eco-friendly manufacturing standards. Additionally, its stability under high temperatures makes it suitable for use in automotive interiors, wire and cable insulation, and even medical devices where safety and longevity are paramount.
From a technical perspective, 2-ethylhexyl hexyl benzene-1,2-dicarboxylate is synthesized through esterification reactions involving phthalic anhydride and alcohol derivatives. The process is optimized to ensure high purity and consistency, which are critical for industrial-scale production. Manufacturers often emphasize its low migration properties, reducing the risk of material degradation over time—a key concern for industries like construction and packaging.
In the context of consumer safety, regulatory bodies such as the EPA (Environmental Protection Agency) and REACH have evaluated its toxicity profile, confirming its suitability for use in non-food contact applications. This has led to increased adoption in textile coatings and adhesive formulations, where performance and compliance are equally important. As the push for non-toxic additives gains momentum, 2-ethylhexyl hexyl benzene-1,2-dicarboxylate stands out as a viable solution.
Another area of interest is its role in renewable energy technologies. Researchers are exploring its application in lithium-ion battery components, where its dielectric properties could improve energy storage efficiency. This aligns with global efforts to transition toward sustainable energy solutions, making CAS No. 75673-16-4 a compound of future significance.
To summarize, 2-ethylhexyl hexyl benzene-1,2-dicarboxylate (CAS No. 75673-16-4) is a versatile and increasingly important chemical in modern industry. Its balance of performance, safety, and environmental compatibility positions it as a key player in sectors ranging from plastics to energy storage. As innovation continues, this compound is likely to see expanded applications, further solidifying its role in advanced material science.
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